Acrolein dimethyl acetal
Description
Historical Context and Evolution of Research Perspectives
The study of acrolein acetals is intrinsically linked to the chemistry of their parent compound, acrolein. Commercial production of acrolein began in 1942 through the vapor-phase condensation of acetaldehyde (B116499) and formaldehyde (B43269). nih.gov However, the synthesis of acrolein acetals presented significant challenges. The conjugated system of acrolein, where a carbon-carbon double bond is adjacent to a carbonyl group, results in high reactivity, making it difficult to selectively derivatize the aldehyde group while preserving the double bond. yakhak.org
Early attempts to synthesize acrolein acetals directly from acrolein and an alcohol were often met with low yields and the formation of significant byproducts. yakhak.org For instance, a 1945 synthesis reacting acrolein with ethanol (B145695) in the presence of hydrochloric acid yielded the desired acrolein diethyl acetal (B89532) at only a 24-30% yield. yakhak.org The difficulty and low yields of direct acetalization methods initially limited the availability and application of these compounds. google.com
A significant advancement came with the use of orthoformates. In 1963, a method was reported using acrolein and ethyl orthoformate with an ammonium (B1175870) nitrate (B79036) catalyst to produce acrolein diethyl acetal in much higher yields of 72-80%. yakhak.orgorgsyn.org This more efficient synthesis paved the way for broader research into the applications of acrolein acetals. Research has since focused on further refining synthesis, improving purity, and expanding the utility of these compounds as versatile intermediates in complex organic synthesis. researchandmarkets.com
Significance of Acetal Functionality in Chemical Transformations
The primary significance of the acetal functionality in chemical transformations lies in its role as a protecting group for aldehydes and ketones. fiveable.menumberanalytics.com In multi-step organic syntheses, it is often necessary to perform a reaction on one part of a molecule while preventing another, more reactive functional group from participating in an unwanted side reaction. chemistrysteps.com
Acetal formation is a reversible reaction where an aldehyde or ketone reacts with an alcohol in the presence of an acid catalyst. fiveable.me The resulting acetal group is stable under neutral and, crucially, strongly basic conditions. libretexts.orglibretexts.org This stability is key to its function. Many powerful reagents used in synthesis, such as organometallic reagents (e.g., Grignard reagents) and hydride reducing agents (e.g., lithium aluminum hydride), are strongly basic and nucleophilic. libretexts.orglibretexts.org These reagents would readily react with an unprotected aldehyde or ketone.
Overview of Current Research Landscape and Key Challenges
The current research landscape for acrolein dimethyl acetal is characterized by its expanding role as a versatile chemical intermediate across several industries, including pharmaceuticals, agrochemicals, coatings, and plastics. camachem.comresearchandmarkets.com Its utility as a building block is highlighted in the total synthesis of complex natural products. For example, acrolein diethyl acetal has been used as a key intermediate in the synthesis of the anticancer agent (-)-laulimalide and the antimicrobial compound (-)-botryodiplodin. yakhak.org The market for this compound is growing, driven by this demand for specialty intermediates and a push towards high-purity, pharmaceutical-grade products. researchandmarkets.com
Despite its utility, research continues to address several key challenges:
Synthesis and Purity: While methods have improved, the synthesis of acrolein acetals can still be complicated by the formation of byproducts, necessitating careful control of reaction conditions to achieve high yields and purity. yakhak.org There is an increasing focus on developing more sustainable and "green" manufacturing processes. businessresearchinsights.com
Deprotection and Yield: The recovery of acrolein from its acetals via hydrolysis can be difficult, sometimes resulting in poor yields. google.com The reactive nature of acrolein means it can be prone to polymerization or side reactions under the acidic conditions required for deacetalization. google.com
Reactivity Control: The inherent reactivity of the α,β-unsaturated system requires careful strategic planning in synthetic routes to ensure that subsequent reactions occur at the desired positions after the acetal has served its purpose. yakhak.org
Current research efforts are often directed at optimizing reaction conditions, developing new catalytic systems for both formation and deprotection, and exploring novel applications for this valuable synthetic intermediate. researchandmarkets.comhtfmarketreport.com
Structure
2D Structure
Properties
IUPAC Name |
3,3-dimethoxyprop-1-ene | |
|---|---|---|
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InChI |
InChI=1S/C5H10O2/c1-4-5(6-2)7-3/h4-5H,1H2,2-3H3 | |
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InChI Key |
OBWGMYALGNDUNM-UHFFFAOYSA-N | |
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Canonical SMILES |
COC(C=C)OC | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30209185 | |
| Record name | 1-Propene, 3,3-dimethoxy- | |
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Molecular Weight |
102.13 g/mol | |
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Physical Description |
Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |
| Record name | Acrolein dimethyl acetal | |
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Vapor Pressure |
85.0 [mmHg] | |
| Record name | Acrolein dimethyl acetal | |
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CAS No. |
6044-68-4 | |
| Record name | 3,3-Dimethoxy-1-propene | |
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| Record name | 1-Propene, 3,3-dimethoxy- | |
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| Record name | Acrolein dimethyl acetal | |
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| Record name | 1-Propene, 3,3-dimethoxy- | |
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| Record name | 3,3-dimethoxypropene | |
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Synthetic Methodologies for Acrolein Dimethyl Acetal and Analogues
Direct Acetalization Routes from Acrolein
The most direct methods to synthesize acrolein dimethyl acetal (B89532) involve the reaction of acrolein with a methanol (B129727) source. However, the high reactivity of acrolein presents challenges. Due to the conjugation of the carbonyl group with the carbon-carbon double bond, acrolein is prone to polymerization and side reactions, particularly in acidic media. google.comgoogle.com
Acid-Catalyzed Reactions with Methanol
The direct acid-catalyzed reaction of acrolein with methanol is a fundamental approach to forming acrolein dimethyl acetal. This reaction is an equilibrium process that requires the removal of water to drive it towards the product side.
The reaction is challenging because the catalysts that promote acetal formation at the carbonyl group can also promote addition reactions at the carbon-carbon double bond. google.com For instance, using hydrochloric acid as a catalyst for the reaction with ethanol (B145695) has been reported to produce a mixture of substances from which the desired acrolein acetal could not be isolated. orgsyn.org However, specific catalysts and conditions have been developed to favor acetalization. Aromatic sulfonic acids, such as p-toluenesulfonic acid, have been used to achieve this transformation. google.com One process describes heating a mixture of acrolein, methanol, and an inert water-immiscible solvent with a small amount of an aromatic sulfonic acid at approximately 35°C while continuously removing the water formed. google.com
| Reagent 1 | Reagent 2 | Catalyst | Reported Yield |
| Acrolein | Methanol | p-Toluenesulfonic acid monohydrate | 20% |
| Acrolein | Ethanol | p-Toluenesulfonic acid | 62% |
| Acrolein | Ethanol | Sulfamic acid | 26% |
This table presents data on yields for the synthesis of acrolein acetals via direct reaction with alcohols. google.comorgsyn.org
Orthoformate-Mediated Syntheses
A more efficient and widely used method for preparing acrolein acetals involves the use of orthoformates, such as trimethyl orthoformate or triethyl orthoformate. This method avoids the production of water as a byproduct, leading to higher yields and fewer side reactions. The reaction proceeds under acidic conditions, where the orthoformate acts as both the alcohol source and a dehydrating agent.
An industrial synthesis involves reacting acrolein directly with trimethyl orthoformate in an acidic environment. camachem.comgoogle.com The resulting product is then neutralized with an alkali before purification. camachem.com A patented method details a solvent-free process where acrolein is added to trimethyl orthoformate and an acid catalyst at a controlled temperature of 0-40°C. google.com This approach is noted for its high selectivity and simplified purification. google.com Similarly, acrolein diethyl acetal can be synthesized in high yields by reacting acrolein and ethyl orthoformate in the presence of ammonium (B1175870) nitrate (B79036) in ethanol. orgsyn.org
Optimization of Reaction Conditions and Catalysts
Optimizing the synthesis of this compound is crucial for maximizing yield and purity while minimizing side reactions. Key parameters include the choice of catalyst, solvent, temperature, and reactant ratios.
Catalyst Selection: A range of acid catalysts can be employed, including inorganic acids (sulfuric, hydrochloric, phosphoric), organic sulfonic acids (p-toluenesulfonic, methanesulfonic), and acidic cation-exchange resins. google.com For the direct reaction with methanol, using sulfo acids in catalytic amounts (0.001 to 0.01 mole percent based on acrolein) has been found to be effective. google.com When using diols, Lewis acids like boron trifluoride etherate (BF₃·OEt₂) or titanium tetrachloride (TiCl₄) are preferred over strong protic acids like sulfuric acid to prevent addition to the double bond and favor acetalization.
Reaction Conditions: A significant optimization is the elimination of a solvent in orthoformate-mediated syntheses, which can improve yield, product quality, and simplify the distillation process. google.com When a solvent is necessary, particularly for water removal in direct alcohol reactions, inert, water-immiscible organic liquids are used. google.com Temperature control is also critical; for the orthoformate method, a temperature range of 0-40°C is recommended. google.com For direct acetalization with alcohols, temperatures are typically kept low (around 25-50°C) to prevent polymerization. google.com
| Parameter | Optimized Condition | Rationale / Effect | Source |
| Catalyst | Aromatic sulfonic acids (e.g., p-toluenesulfonic acid) | Favors acetalization over side reactions | google.com |
| Catalyst Conc. | 0.001 - 0.01 mol% (for sulfo acids) | Minimizes side reactions and polymerization | google.com |
| Solvent | Solvent-free (for orthoformate method) | Higher yield, better quality, easier purification | google.com |
| Temperature | 0-40 °C (for orthoformate method) | Controlled reaction, prevents degradation | google.com |
| Water Removal | Continuous distillation with an inert solvent | Drives equilibrium towards acetal formation | google.com |
| Reactant Ratio | Acrolein:Orthoformate = 1:0.9-1.2 (mol/mol) | Ensures efficient conversion | google.com |
Alternative Synthetic Pathways to this compound Derivatives
Besides the direct acetalization of acrolein, derivatives of this compound can be synthesized from other starting materials. These alternative pathways are valuable for creating structurally diverse analogues.
From Substituted Propionaldehyde (B47417) Derivatives
Acrolein acetals can be prepared from saturated propionaldehyde derivatives that already contain the three-carbon backbone. This is typically achieved through an elimination reaction. For example, acrolein diethyl acetal has been synthesized by treating β-chloropropionaldehyde diethyl acetal with dry, powdered potassium hydroxide. orgsyn.org Another related synthesis involves the dehydrobromination of 2,3-dibromopropionaldehyde diethyl acetal to produce propiolaldehyde diethyl acetal, an acetylenic analogue of acrolein acetal. orgsyn.org
Green Chemistry Approaches in this compound Synthesis
The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key areas of focus include the development of environmentally benign catalytic systems and the use of renewable raw materials to replace traditional petroleum-based feedstocks. wordpress.comyoutube.com These approaches are critical for enhancing the sustainability of producing valuable chemical intermediates like this compound.
Development of Eco-Friendly Catalytic Systems
A significant thrust in the green synthesis of this compound involves the development of eco-friendly catalysts for the two main stages: the production of the acrolein precursor and the subsequent acetalization reaction. The traditional synthesis of this compound involves the reaction of acrolein with methanol in the presence of an acid catalyst. eurochemsupplies.com Green approaches focus on replacing corrosive and difficult-to-recycle homogeneous acid catalysts with solid, reusable alternatives.
Solid acid catalysts are central to the green production of acrolein, primarily through the dehydration of glycerol (B35011). frontiersin.org These catalysts offer advantages such as easier separation from the reaction mixture, reduced corrosion, and potential for regeneration and reuse, which are cornerstones of sustainable chemical manufacturing. nih.gov Various materials have been investigated for this purpose, including:
Metal Oxides and Mixed Oxides : Catalysts like tungstated zirconia and iron phosphates have been employed for glycerol dehydration. google.comneliti.com For instance, a catalyst of the tungstated zirconia type has been used in a fixed-bed reactor for the dehydration of glycerol. google.com Iron phosphate (B84403) (FePO4) catalysts, prepared via different methods, have shown high yields of acrolein (up to 91%) in liquid phase dehydration of glycerol at temperatures between 220-260°C. neliti.com
Supported Heteropolyacids : Silica-supported silicotungstic acid (HSiW-Si) has been identified as a highly efficient catalyst for the gas-phase dehydration of glycerol to acrolein. frontiersin.orgnih.gov Although effective, a major challenge with these catalysts is deactivation due to coke formation. frontiersin.orgnih.gov Research has explored using non-thermal plasma with oxygen to remove coke at low temperatures, extending the catalyst's life. frontiersin.org
Functionalized Silicas : A Brønsted-acidic catalyst featuring a unique open-macropore structure (Marigold-like silica (B1680970) functionalized with sulfonic acid groups, MS-FS) has demonstrated both high acrolein yield (73%) and remarkable stability over 50 hours. nih.gov Its hierarchical structure helps to prevent pore blocking by coke deposits, a common cause of catalyst deactivation. nih.gov
Ion-Exchange Resins : For the conversion of acrolein acetals, reusable catalytic surfaces such as ion-exchange resins with sulfonic acid groups (e.g., perfluorosulfonic acid cation exchange resins) have been utilized. google.com These solid acid catalysts facilitate the reaction under mild conditions, such as ambient temperature, and allow for high yields by preventing prolonged contact of the product with acid, which can cause side reactions. google.com
The table below summarizes various eco-friendly catalytic systems used in the synthesis of acrolein, the precursor to this compound.
Table 1: Eco-Friendly Catalytic Systems for Acrolein Synthesis
| Catalyst | Feedstock | Reaction Phase | Temperature (°C) | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Tungstated Zirconia | Glycerol | Gas | 300 | Used in a fixed-bed reactor for dehydration. | google.comgoogle.com |
| Iron Phosphate (FePO4) | Glycerol | Liquid | 220-260 | Achieved up to 91% acrolein yield. | neliti.com |
| Sulfonic Acid Functionalized Silica (MS-FS) | Glycerol | Gas | Not specified | Maintained a high acrolein yield of 73% for 50 hours; coke-resistant. | nih.gov |
| Silica-supported Silicotungstic Acid (HSiW-Si) | Glycerol | Gas | 275 | Good initial activity but deactivates due to coke formation; can be regenerated with non-thermal plasma. | frontiersin.orgnih.gov |
| Acidic Ion-Exchange Resin (Amberlyst 15) | Acrolein, Glycerol | Liquid | 15-50 | Used for the synthesis of cyclic acrolein glycerol acetals. | google.com |
Utilization of Renewable Feedstocks
The seventh principle of green chemistry advocates for the use of renewable rather than depleting raw materials. youtube.com In the context of this compound, this primarily involves shifting from petroleum-based propylene (B89431) to renewable resources for the synthesis of the acrolein intermediate. frontiersin.orgneliti.com
The most promising and widely studied renewable feedstock for acrolein production is glycerol. researchgate.net Glycerol is the main byproduct of the biodiesel industry, which produces it in large quantities via the transesterification of triglycerides from vegetable oils and animal fats. neliti.comcetjournal.it This has led to a surplus of crude glycerol on the market, making it an abundant, inexpensive, and sustainable feedstock. researchgate.netcetjournal.it The conversion of this bio-based raw material into a value-added chemical like acrolein represents a key strategy in the development of modern biorefineries. libretexts.org
The process involves the catalytic dehydration of glycerol, which removes two water molecules to form acrolein. nih.gov This reaction is typically performed in either the gas or liquid phase over solid acid catalysts. google.com
Key research findings in the utilization of glycerol include:
High Conversion and Selectivity : Studies have demonstrated that with the right catalyst and reaction conditions, high yields of acrolein can be achieved. For example, using an aqueous glycerol solution (10-40 wt.%) and an acidic solid catalyst, quantitative conversion of glycerol with an acrolein yield of 70.5% was obtained in the gas phase at 300°C. google.com In another study using hot-compressed water as a green solvent, an acrolein selectivity of approximately 80% was achieved at 90% glycerol conversion under supercritical conditions (673 K and 34.5 MPa) with an acid catalyst. researchgate.net
Process Conditions : The reaction can be carried out over a wide range of temperatures, from 180°C to 340°C in the liquid phase and 250°C to 340°C in the gas phase. google.com The concentration of the aqueous glycerol solution is also a key parameter, with concentrations typically ranging from 20% to 80% by weight. google.com
Besides glycerol, research has also explored other renewable pathways. One proposed method involves the production of acrolein from a mixture of methanol and ethanol, which can also be derived from biomass. univ-lille.fr
The table below presents data from studies on the conversion of the renewable feedstock glycerol to acrolein.
Table 2: Research Findings on Glycerol as a Renewable Feedstock for Acrolein Synthesis
| Catalyst System | Reaction Phase | Temperature (°C) | Glycerol Conversion (%) | Acrolein Yield/Selectivity (%) | Reference(s) |
|---|---|---|---|---|---|
| Acidic solid catalyst (Ho < +2) | Gas | 300 | Quantitative | 70.5 (Yield) | google.com |
| Iron Phosphate (FePO4) | Liquid | 260 | Not specified | 91 (Yield) | neliti.com |
| Sulfonic Acid Functionalized Silica (MS-FS) | Gas | Not specified | Not specified | 73 (Yield) | nih.gov |
| H2SO4 in Hot-Compressed Water | Supercritical Fluid | 400 | ~90 | ~80 (Selectivity) | researchgate.net |
| Amberlyst 15 Resin (for cyclic acetal) | Liquid | 15 | 64 | Not applicable | google.com |
Elucidation of Reaction Mechanisms and Transformational Pathways
Nucleophilic Addition Mechanisms Involving Acrolein Dimethyl Acetal (B89532)
The acetal group in acrolein dimethyl acetal is susceptible to nucleophilic attack, particularly under acidic conditions, which is a cornerstone of its utility as a protecting group and a synthetic intermediate.
Acetal formation is a reversible reaction between an aldehyde or ketone and an alcohol, typically in the presence of an acid catalyst. numberanalytics.comlibretexts.orgopenochem.org The process involves the nucleophilic addition of two equivalents of an alcohol to the carbonyl group. openochem.org Initially, one molecule of alcohol adds to the carbonyl to form a hemiacetal. libretexts.orgopenochem.org In the presence of an acid catalyst, the hydroxyl group of the hemiacetal is protonated, converting it into a good leaving group (water). openochem.orgyoutube.com Subsequent elimination of water generates a resonance-stabilized carbocation, also known as an oxonium ion. youtube.commasterorganicchemistry.com A second molecule of alcohol then attacks this electrophilic species, and subsequent deprotonation yields the acetal. numberanalytics.comyoutube.com
The reverse reaction, acetal hydrolysis, is achieved by treating the acetal with aqueous acid. chemistrysteps.comlibretexts.org The mechanism is the microscopic reverse of acetal formation. masterorganicchemistry.com Protonation of one of the alkoxy groups leads to its departure as an alcohol, forming an oxonium ion. chemistrysteps.com Water then acts as a nucleophile, attacking the carbocation to form a protonated hemiacetal. chemistrysteps.com Deprotonation yields the hemiacetal, which, upon further protonation of the remaining alkoxy group and subsequent elimination and nucleophilic attack by water, ultimately regenerates the original aldehyde or ketone. masterorganicchemistry.comchemistrysteps.com The equilibrium of the reaction can be controlled by the reaction conditions; removal of water drives the formation of the acetal, while an excess of water favors hydrolysis. libretexts.orglibretexts.org
For this compound, hydrolysis in an acidic medium regenerates acrolein. google.comresearchgate.net However, the high reactivity of acrolein can lead to polymerization and the formation of by-products in aqueous acid, making the controlled release of acrolein a challenge. google.com
The high reactivity of acrolein, often generated in situ from the hydrolysis of this compound, makes it susceptible to nucleophilic attack. The α,β-unsaturated aldehyde structure of acrolein presents two primary sites for nucleophilic attack: the carbonyl carbon and the β-carbon. Soft nucleophiles, such as thiols, preferentially attack the β-carbon via a Michael-type conjugate addition. nih.gov
Studies have shown that acrolein readily reacts with sulfhydryl groups of cysteine residues in proteins. nih.govnih.gov This reaction proceeds through a 1,4-Michael addition, where the nucleophilic sulfur attacks the β-carbon of the α,β-unsaturated carbonyl system. nih.gov The initial adduct is a saturated aldehyde, which can then undergo further intramolecular reactions. nih.gov For instance, it can form a cyclic hemiacetal. nih.gov The failure to readily detect acrolein-cysteine adducts in some studies has been attributed to the reversibility of the Michael addition. nih.gov However, other research indicates that these adducts can be relatively stable. nih.gov
The reactivity of acrolein with nucleophiles is a key aspect of its biological activity and its utility in chemical synthesis. The ability of this compound to serve as a stable precursor that can release the reactive acrolein under specific conditions is a significant advantage in various applications.
| Nucleophile | Site of Attack on Acrolein | Type of Reaction | Resulting Adduct |
| Thiol (e.g., Cysteine) | β-carbon | Michael Addition | Saturated aldehyde, can form cyclic hemiacetal |
| Water (during hydrolysis) | Acetal carbon | Nucleophilic Substitution | Acrolein + Methanol (B129727) |
Cycloaddition Reactions Employing this compound
The dienophilic nature of the double bond in this compound allows it to participate in cycloaddition reactions, most notably the Diels-Alder reaction.
This compound can function as a dienophile in Diels-Alder reactions. The electron-withdrawing nature of the acetal group, although less pronounced than a free aldehyde, activates the double bond for reaction with a conjugated diene. This [4+2] cycloaddition reaction forms a six-membered ring, providing a powerful tool for the construction of complex cyclic systems. The resulting cycloadduct contains the acetal functionality, which can be subsequently hydrolyzed to reveal the aldehyde, allowing for further synthetic transformations.
Beyond the Diels-Alder reaction, the double bond in this compound can potentially participate in other pericyclic reactions, such as [2+2] cycloadditions or ene reactions, under appropriate conditions, often photochemically induced. These reactions expand the synthetic utility of this compound in constructing varied ring systems.
Cross-Metathesis Reactions
Olefin metathesis has emerged as a powerful carbon-carbon bond-forming reaction in modern organic synthesis. This compound can be a substrate in cross-metathesis reactions, typically catalyzed by ruthenium-based catalysts. In these reactions, the terminal double bond of this compound reacts with another olefin to form new, substituted olefins. This strategy allows for the elongation and diversification of the carbon chain attached to the protected aldehyde functionality. The acetal group is generally stable under the conditions of Grubbs-catalyzed metathesis, making it a compatible protecting group for this type of transformation.
Oligomerization and Polymerization Mechanisms
This compound undergoes polymerization through several mechanistic pathways, leveraging the reactivity of its vinyl group while the acetal moiety remains intact.
This compound (ADMA) can be effectively copolymerized with non-polar olefins like ethene. acs.orgrsc.org This transformation is achieved using a cationic α-diimine palladium chelate catalyst. acs.orgrsc.org The resulting polymers are branched copolymers, where the ADMA units introduce functional side chains into the polyethylene (B3416737) backbone. acs.orgrsc.org
While specific studies on the radical polymerization of this compound are not extensively detailed, the behavior of analogous acrolein acetals provides significant insight. A 1948 patent describes the general principle of polymerizing acrolein acetals using peroxide catalysts, such as benzoyl peroxide, via their vinyl group to form linear polymers with the acetal group as a pendant side chain. google.com This process can be used for homopolymerization or for copolymerization with other vinyl monomers like vinyl acetate (B1210297). google.com
More recent studies have explored the radical copolymerization of acrolein diethyl acetal with acrylonitrile. This demonstrates the capability of acrolein acetals to participate in radical-initiated polymerizations to create functional copolymers. The reactivity in these systems indicates that the vinyl group of the acetal readily engages in the radical propagation steps. researchgate.netu-fukui.ac.jp The general mechanism follows the standard steps of radical polymerization: initiation, propagation, and termination. researchgate.net
The formation of cyclic oligomers is a known phenomenon in the cationic polymerization of certain monomers, particularly cyclic acetals like 1,3-dioxolane (B20135) and 1,3-dioxepane. researchgate.netnih.gov In these systems, cyclization occurs as a side reaction to linear chain growth, often through a "backbiting" mechanism where the active chain end reacts with an acetal linkage on its own chain. researchgate.net The amount of cyclic structures formed can be influenced by reaction conditions such as monomer concentration and conversion. researchgate.net
For vinyl monomers containing acetal groups, such as this compound, while linear addition polymerization is the primary pathway, the potential for intramolecular cyclization reactions exists under cationic conditions. The cationic polymerization of divinyl ethers, which are structurally related, is well-known to proceed via cyclopolymerization, forming cyclic repeating units in the main chain. digitellinc.comnii.ac.jp Although this compound is a monovinyl compound and does not undergo classical cyclopolymerization, the presence of the acetal functionality introduces the possibility of forming cyclic oligomers through intramolecular chain transfer or backbiting, similar to what is observed in ring-opening polymerization of cyclic acetals.
Condensation Reactions and Heterocycle Formation
This compound serves as a key precursor in condensation reactions for the synthesis of heterocyclic compounds, most notably pyridine (B92270) and its derivatives. Its use circumvents issues associated with the high reactivity and tendency of acrolein to polymerize under reaction conditions.
A novel and effective pathway has been developed for the gas-phase synthesis of 3-picoline. This method involves the condensation of this compound with ammonia (B1221849) over a solid acid catalyst in a fixed-bed reactor. Various catalysts have been explored, with Zinc Oxide (ZnO) supported on a modified HZSM-5 zeolite (ZnO/HZSM-5-At-acid) proving to be particularly promising, showing high stability and good yields of 3-picoline without the formation of other isomers like 4-picoline. The reaction conditions, including temperature, molar ratios of reactants, and the specific nature of the catalyst's acidity and pore structure, are critical factors influencing the yield and selectivity of the desired heterocycle. This process represents a significant advancement over traditional methods that use acetaldehyde (B116499) and formaldehyde (B43269), or those that use acrolein directly, which often suffer from catalyst deactivation and unwanted polymerization.
Synthesis of Pyridine and Picoline Derivatives
A novel and significant application of this compound is in the synthesis of pyridine and its derivatives, particularly 3-picoline. Traditional methods for 3-picoline synthesis often face challenges such as reactor blockage due to the polymerization of unstable reactants like acrolein. rsc.org The use of this compound effectively circumvents this issue. rsc.orgresearchgate.net
A key strategy involves the gas-phase condensation of this compound with ammonia over solid acid catalysts in a fixed-bed reactor. rsc.orgrsc.org In the presence of an acid catalyst, the acetal decomposes to generate acrolein and methanol in situ, which then react with ammonia. rsc.org This approach provides a sustainable pathway for producing these valuable intermediates, especially since the precursor, acrolein, can be derived from the dehydration of bio-glycerol. rsc.org
Research has shown that the choice of catalyst significantly influences the reaction's efficiency and product distribution. A promising catalyst is ZnO loaded on a modified HZSM-5 zeolite (ZnO/HZSM-5-At-acid), which has demonstrated superior performance compared to others like ZnO/Al2O3 and ZnO/HY. rsc.orgresearchgate.net One of the notable outcomes of this method is the selective synthesis of 3-picoline from this compound and ammonia, without the concurrent formation of the 4-picoline isomer. rsc.orgrsc.org Other catalytic systems, such as La- and KF-modified Y-type zeolites, have also been investigated to enhance catalytic activity for this transformation. ciac.jl.cn
Table 1: Catalytic Synthesis of Pyridine and 3-Picoline
| Reactant | Co-reactant | Catalyst System | Key Products | Research Finding |
|---|---|---|---|---|
| This compound | Ammonia | ZnO/HZSM-5-At-acid | Pyridine, 3-Picoline | Most promising catalyst, selective formation of 3-picoline without 4-picoline. rsc.orgrsc.org |
| Acrolein diethyl acetal | Ammonia | La- and KF-modified Y Zeolites | Pyridine, 3-Picoline | Modifications enhance catalytic activity compared to pure Y zeolite. ciac.jl.cn |
Quinoline (B57606) Synthesis via Skraup-Doebner-Von Miller Reactions
This compound is an effective reagent in the synthesis of quinolines through a modified Skraup-Doebner-Von Miller reaction. This classic reaction involves the cyclization of anilines with α,β-unsaturated carbonyl compounds under acidic conditions. wikipedia.org However, the direct use of volatile and polymerization-prone α,β-unsaturated aldehydes like acrolein often leads to low yields. nih.gov
The use of acrolein acetals, such as acrolein diethyl acetal, has been shown to be a significant improvement. lookchem.comepa.govresearchgate.net this compound functions as a stable acrolein surrogate, which, under the acidic reaction conditions, hydrolyzes to generate protonated acrolein or an oxocarbenium ion in situ. nih.gov This controlled, in-situ generation minimizes the undesirable polymerization of the aldehyde. nih.gov
The reaction mechanism proceeds via a conjugate addition of the aniline (B41778) substrate to the generated acrolein species. This is followed by a dehydrative ring closure and a final oxidative aromatization step to yield the quinoline ring system. nih.govresearchgate.net This improved method allows for the synthesis of a variety of substituted quinolines in moderate to good yields by reacting different aniline precursors. lookchem.comresearchgate.net For instance, the reaction has been successfully applied to synthesize various substituted quinolines from corresponding anilines. lookchem.com
Table 2: Quinoline Synthesis from Acrolein Diethyl Acetal and Substituted Anilines
| Aniline Substrate | Acrolein Partner | Resulting Quinoline Product | Yield | Reference |
|---|---|---|---|---|
| o-Toluidine | Acrolein diethyl acetal | 8-Methylquinoline | 83% | lookchem.com |
| p-Toluidine | Acrolein diethyl acetal | 6-Methylquinoline | 36% | lookchem.com |
| m-Toluidine | Acrolein diethyl acetal | 5-Methylquinoline & 7-Methylquinoline (1:1 ratio) | 59% | lookchem.com |
| 4-Bromoaniline | Acrolein diethyl acetal | 6-Bromoquinoline | 21% | lookchem.com |
Functional Group Interconversions and Protective Chemistry
The dimethyl acetal group in this compound serves as a robust protecting group for the aldehyde functionality. total-synthesis.compearson.com Acetals are stable to a wide range of reaction conditions, particularly those involving bases, organometallic reagents, and hydrides, where a free aldehyde would react. total-synthesis.com This stability allows for chemical modifications to be performed on other parts of a molecule without affecting the masked carbonyl group.
The primary functional group interconversion involving this compound is its hydrolysis back to acrolein. This deprotection is typically achieved under acidic conditions. google.comorganic-chemistry.org The mechanism involves protonation of one of the alkoxy groups, which then leaves as an alcohol, forming a resonance-stabilized oxocarbenium ion. Subsequent attack by water regenerates the aldehyde. google.com This controlled release of acrolein is a key feature of its utility in syntheses like the Doebner-Von Miller reaction. nih.gov
Beyond its role as a simple protecting group, this compound can participate in reactions that transform its structure. For example, it can undergo cationic α-diimine palladium chelate catalyzed copolymerization with ethene to produce branched copolymers. sigmaaldrich.com This demonstrates a functional group interconversion where the alkene part of the molecule is transformed into a polymer backbone while the acetal group remains intact, potentially for later deprotection to introduce aldehyde functionalities into the polymer chain.
Advanced Applications of Acrolein Dimethyl Acetal in Organic Synthesis and Materials Science
Role as a C3 Building Block in Complex Molecule Synthesis
As a trifunctional C3 synthon, acrolein dimethyl acetal (B89532) provides chemists with a platform for constructing complex molecular architectures. Its alkene and masked carbonyl groups offer multiple sites for strategic chemical modifications. hsfchem.com
Acrolein dimethyl acetal is fundamentally a stable equivalent of acrolein, the simplest α,β-unsaturated aldehyde. yakhak.org This allows it to act as a precursor in reactions designed to generate more complex α,β-unsaturated carbonyl systems. A notable example is its use in palladium-catalyzed cross-coupling reactions, such as the Heck reaction. When this compound reacts with aryl halides in the presence of a palladium catalyst, it forms an aryl-substituted acetal. yakhak.org Subsequent hydrolysis of the acetal group under acidic conditions efficiently yields cinnamaldehydes and related α,β-unsaturated aldehydes, which are valuable compounds in various industries. camachem.comyakhak.org This two-step process leverages the stability of the acetal during the carbon-carbon bond formation, followed by a straightforward deprotection to reveal the desired carbonyl functionality.
The strategic application of this compound as a key building block is evident in the total synthesis of several complex natural products. Its ability to introduce a three-carbon chain with a latent aldehyde function is crucial for building intricate molecular frameworks. For instance, acrolein diethyl acetal, a closely related derivative, has been utilized in the synthesis of the potent anticancer agent (-)-laulimalide and the antimicrobial compound (-)-botryodiplodin. yakhak.org
In the synthesis of (-)-laulimalide, the acetal is reacted to form a diene intermediate, which is a critical component for subsequent, complex ring-forming reactions that ultimately lead to the target macrolide. yakhak.org Similarly, in the pathway to (-)-botryodiplodin, the acetal is employed to construct a key intermediate structure early in the synthetic sequence. yakhak.org These examples highlight the utility of acrolein acetals in providing a stable, reactive handle for the controlled, stepwise assembly of natural products.
Table 1: Use of Acrolein Acetal in Natural Product Synthesis
| Natural Product | Class | Synthetic Role of Acrolein Acetal | Reference |
|---|---|---|---|
| (-)-Laulimalide | Anticancer Agent | Building block for a key diene intermediate. yakhak.org | yakhak.org |
| (-)-Botryodiplodin | Antimicrobial | Precursor for a key intermediate in the total synthesis. yakhak.org | yakhak.org |
Strategic Use as a Protective Group for Aldehydes
The protection of reactive functional groups is a cornerstone of multistep organic synthesis. Acetals are classic protecting groups for aldehydes and ketones, and this compound perfectly embodies this strategic application. pearson.comyoutube.com
The dimethyl acetal group effectively masks the highly electrophilic aldehyde functionality of acrolein. hsfchem.com This protection renders the aldehyde inert to a wide range of reaction conditions, particularly those involving nucleophiles and bases, which would otherwise readily attack the carbonyl carbon. youtube.comorganic-chemistry.org This stability allows chemists to perform transformations on other parts of a molecule—such as the vinyl group of this compound or other functional groups in a more complex substrate—without interference from the aldehyde. hsfchem.comyoutube.com The acetal's resistance to basic and nucleophilic reagents makes it an ideal choice for syntheses involving Grignard reagents, organolithium compounds, and hydride reducing agents. organic-chemistry.org
A key advantage of the acetal protecting group is its straightforward removal under specific conditions. The aldehyde functionality can be regenerated from the acetal through hydrolysis catalyzed by acid. hsfchem.comorganic-chemistry.org This deprotection is typically achieved by treating the acetal with an aqueous solution of a strong acid like hydrochloric acid or sulfuric acid, or with an acid catalyst in a wet organic solvent. youtube.comorganic-chemistry.orggoogle.com
Various acidic catalysts can be employed, offering a range of reactivity and selectivity to suit the needs of a particular synthesis, especially in the presence of other acid-sensitive groups. The choice of acid can be critical to avoid unwanted side reactions with the reactive, newly formed acrolein. google.com
Table 2: Common Reagents for Acetal Deprotection
| Reagent/Catalyst | Conditions | Notes | Reference |
|---|---|---|---|
| Aqueous HCl or H₂SO₄ | Water/Organic Solvent | Standard, strong acid conditions. youtube.comorganic-chemistry.org | youtube.comorganic-chemistry.org |
| p-Toluenesulfonic acid (p-TsOH) | Acetone/Water | Commonly used organic-soluble strong acid. yakhak.orgyoutube.com | yakhak.orgyoutube.com |
| Amberlyst-15 | Acetone/Water | A solid, acidic resin that can be filtered off, simplifying workup. researchgate.netresearchgate.net | researchgate.netresearchgate.net |
| Trifluoroacetic Acid (TFA) | Aqueous conditions | A strong organic acid used for deprotection. researchgate.net | researchgate.net |
| Indium(III) Trifluoromethanesulfonate | Acetone/Water | A mild Lewis acid catalyst. organic-chemistry.org | organic-chemistry.org |
Contributions to Polymer and Specialty Chemical Development
Beyond its role in complex organic synthesis, this compound is a valuable monomer and intermediate in the production of polymers and specialty chemicals. camachem.comresearchandmarkets.com
Its application in polymer science is highlighted by its use in copolymerization reactions. Specifically, this compound can be copolymerized with ethene using a cationic α-diimine palladium chelate catalyst. scientificlabs.co.ukacs.orgsigmaaldrich.com This process yields branched copolymers, where the acetal units can be preserved or subsequently hydrolyzed to introduce pendant aldehyde groups, offering a route to functionalized polymers with unique properties. scientificlabs.co.ukacs.org These aldehyde-functionalized polymers can be used in coatings, adhesives, and for further chemical modification. camachem.com
In the realm of specialty chemicals, this compound serves as a key intermediate. It is used in the manufacturing of various compounds, including 3-picoline and different cinnamaldehydes. camachem.comsmolecule.com Its stability and controlled reactivity make it a preferred precursor over the more hazardous and difficult-to-handle acrolein. camachem.comgoogle.com
Table 3: Applications in Polymer and Specialty Chemical Production
| Application Area | Specific Use | Resulting Product/Material | Reference |
|---|---|---|---|
| Polymer Science | Monomer in copolymerization with ethene | Branched copolymers with latent aldehyde functionality. scientificlabs.co.ukacs.org | scientificlabs.co.ukacs.orgsigmaaldrich.com |
| Specialty Chemicals | Intermediate | Synthesis of 3-picoline. camachem.comsmolecule.com | camachem.comsmolecule.com |
| Specialty Chemicals | Intermediate | Synthesis of cinnamaldehydes. camachem.com | camachem.com |
| Resins and Coatings | Modifier/Polymer Component | Used to modify alkyd resins and as a component in coatings. camachem.com | camachem.com |
Table 4: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 3,3-Dimethoxy-1-propene |
| 3-Picoline |
| Acetaldehyde (B116499) |
| Acrolein |
| Acrolein diethyl acetal |
| This compound |
| Amberlyst-15 |
| Aryl halides |
| (-)-Botryodiplodin |
| Cinnamaldehyde (B126680) |
| Ethene |
| Hydrochloric acid |
| Indium(III) trifluoromethanesulfonate |
| (-)-Laulimalide |
| p-Toluenesulfonic acid |
| Sulfuric acid |
Modification of Polymeric Resins
This compound has been identified as a modifier for various polymeric resins, including polystyrene and alkyd resins. camachem.com While detailed mechanisms for polystyrene are not extensively documented in publicly available literature, the modification can be envisioned to occur through copolymerization or grafting reactions. For instance, this compound can be copolymerized with styrene (B11656) to introduce pendant acetal groups into the polystyrene backbone. Subsequent hydrolysis of these acetal groups would generate aldehyde functionalities, which can be used to alter the physical and chemical properties of the resin, such as its adhesion, and to provide sites for cross-linking. A related compound, formaldehyde (B43269) dimethyl acetal, has been used to create hyper-crosslinked polystyrene through a Friedel-Crafts reaction, suggesting a potential pathway for modification. researchgate.net
In the context of alkyd resins, which are polyesters modified with fatty acids, this compound can be incorporated to introduce aldehyde functionalities. These aldehydes can then react with hydroxyl groups present in the alkyd resin structure, leading to cross-linking and the formation of a more robust and durable polymer network. This modification can enhance the performance of coatings and lacquers based on these resins. camachem.com
Synthesis of Functionalized Polymers
This compound is a key monomer in the synthesis of a variety of functionalized polymers. Its ability to undergo polymerization while retaining a masked functional group is a significant advantage.
One notable application is the copolymerization with ethene , catalyzed by a cationic α-diimine palladium chelate, to produce branched copolymers. sigmaaldrich.comsigmaaldrich.com These copolymers contain pendant dimethyl acetal groups that can be subsequently hydrolyzed to aldehydes, providing a route to functionalized polyolefins.
Furthermore, the principles of using acetal-containing monomers are well-demonstrated in the synthesis of functionalized polylactides . In these systems, cyclic acetals are copolymerized with lactide to introduce functional groups into the polyester (B1180765) backbone. nih.gov This approach allows for the production of biodegradable polymers with tailored properties and sites for further chemical modification. While not a direct use of this compound, this research highlights the broader utility of acetals in creating functionalized polymers.
The synthesis of polymers with acetal-monosaccharide moieties is another area where the reactivity of acetal-containing monomers is exploited. This research paves the way for the creation of biocompatible and biodegradable materials with complex architectures.
Pharmaceutical and Agrochemical Intermediate Synthesis
The unique chemical structure of this compound makes it a valuable intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. google.com Its ability to introduce a three-carbon unit with a masked aldehyde functionality is particularly useful in multi-step syntheses.
Precursors for Drug Discovery
Acrolein acetals are recognized as important building blocks in the total synthesis of natural products with significant biological activity. A prominent example is the use of acrolein diethyl acetal, a close analog of the dimethyl acetal, in the synthesis of (-)-laulimalide . acs.orgnih.govnih.govfigshare.comyakhak.org (-)-Laulimalide is a marine natural product that has shown potent activity as a microtubule-stabilizing agent, making it a promising candidate for cancer chemotherapy. In the synthesis of (-)-laulimalide, the acrolein acetal fragment is used to introduce a key diene moiety through a transketalization reaction. acs.org
Another significant application is in the synthesis of the antimicrobial agent (-)-botryodiplodin , where acrolein acetal serves as a precursor for a key intermediate. yakhak.org The use of acrolein acetals in the synthesis of such complex and biologically active molecules underscores their importance in medicinal chemistry and drug discovery. The Heck reaction of this compound with aryl halides also provides a pathway to cinnamaldehyde derivatives, which are common structural motifs in various pharmaceuticals.
| Application Area | Specific Example | Role of this compound |
| Drug Discovery | Synthesis of (-)-laulimalide (using diethyl acetal) | Building block for a key diene intermediate |
| Drug Discovery | Synthesis of (-)-botryodiplodin (using diethyl acetal) | Precursor for a key synthetic intermediate |
Building Blocks for Agrochemicals
In the agrochemical sector, acrolein itself is known for its use as a herbicide and pesticide. google.com this compound serves as a safer and more stable precursor to generate acrolein in situ, which is effective in controlling a broad spectrum of pests. google.com Patents have described the use of acrolein diethyl acetal for controlling nematodes in soil. google.com
While specific examples of this compound being a direct building block in the synthesis of modern, complex agrochemicals are not as readily available in public literature, its role as a versatile three-carbon synthon suggests its potential in this area. The fundamental reactions it undergoes, such as Michael additions and reactions at the acetal group, make it a plausible precursor for various heterocyclic compounds that form the core of many fungicides and insecticides. Its utility as a chemical intermediate in the broader chemical industry points towards its likely, though less specifically documented, role in the development of new agrochemical products. google.com
| Application Area | Specific Use | Function |
| Agrochemicals | Precursor for in situ generation of acrolein | Herbicide and pesticide |
| Agrochemicals | Nematode control (using diethyl acetal) | Active ingredient precursor |
Theoretical and Computational Investigations of Acrolein Dimethyl Acetal
Density Functional Theory (DFT) Calculations: A Limited Perspective
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. However, its application to acrolein dimethyl acetal (B89532) is not well-documented.
Elucidation of Reaction Pathways and Transition States
Prediction of Spectroscopic Properties
The prediction of spectroscopic properties, such as NMR and IR spectra, through DFT calculations is a common practice to complement experimental data. For acrolein dimethyl acetal, while experimental spectroscopic data are available, there is a lack of published studies that systematically use DFT to predict and analyze its spectroscopic characteristics. Such computational studies would be valuable for confirming conformational isomers and understanding the electronic environment of the molecule.
Molecular Dynamics Simulations: An Unexplored Territory
Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, including conformational changes and interactions with solvents. For this compound, this area of computational study appears to be largely unexplored.
Conformational Analysis in Different Media
There are no specific molecular dynamics studies in the available literature that focus on the conformational analysis of this compound in various media. Such studies would be crucial for understanding how the molecule's shape and the orientation of its functional groups change in different solvent environments, which in turn influences its reactivity. General computational studies on the conformational analysis of similar structures, like substituted propenes, have been conducted, but direct data for this compound is missing. researchgate.net
Solvent Effects on Reactivity
The influence of solvents on the reactivity of this compound has not been specifically investigated through molecular dynamics simulations. While general principles suggest that polar solvents could influence reactions involving this acetal, detailed, atomistic-level insights that MD simulations can provide are currently absent from the scientific record. Computational studies on solvent effects in reactions of other aldehyde adducts have been performed, but these are not directly transferable to this compound. researchgate.net
Kinetic Modeling and Mechanistic Studies: A Need for Deeper Investigation
Comprehensive kinetic modeling and detailed mechanistic studies for reactions involving this compound are not well-established in the literature. While the synthesis from acrolein is known, and its use as an intermediate in reactions like copolymerization with ethylene (B1197577) is documented, detailed kinetic parameters and exhaustive mechanistic investigations based on computational modeling are lacking. nih.gov The hydrolysis of acrolein acetals to generate acrolein is a known process, but detailed kinetic models for this specific reaction involving the dimethyl acetal are not available. google.com
Reaction Rate Determination and Parameter Estimation
The determination of reaction rates and the estimation of kinetic parameters are fundamental to understanding and optimizing the synthesis and subsequent reactions of this compound. While specific kinetic data for many of its reactions are not extensively documented in publicly available literature, the principles of its formation and hydrolysis provide a qualitative understanding of its reactivity.
The synthesis of acrolein acetals, including the dimethyl derivative, is influenced by factors such as temperature and the type of catalyst used. For instance, the production of acrolein acetals from acrolein and a lower aliphatic monohydric alcohol is sensitive to temperature. google.com Reaction rates are considered impractically slow at temperatures below 5°C, while temperatures exceeding 50°C can lead to the formation of undesirable by-products, thereby reducing the yield of the desired acrolein acetal. google.com An optimal temperature range of 25°C to 40°C has been identified for achieving a favorable balance between reaction speed and product selectivity. google.com
The following table, derived from patent literature, outlines the preferred conditions for the synthesis of this compound, which indirectly informs on the conditions required for a viable reaction rate.
Table 1: Preferred Reaction Conditions for this compound Synthesis
| Parameter | Value |
|---|---|
| Reactants | Acrolein, Methyl Alcohol |
| Catalyst | Aromatic sulfonic acid |
| Catalyst Concentration | ~0.001 - 0.010 mole per 100 moles of acrolein |
| Temperature | 25°C - 40°C |
Conversely, the hydrolysis of acetals back to the parent aldehyde and alcohol can be extremely rapid under certain conditions. For the closely related acrolein diethyl acetal, acid-catalyzed hydrolysis has been observed to be so fast that establishing detailed kinetics was not feasible, with the reaction reaching completion in under five minutes. researchgate.net This suggests that the reaction rate for the hydrolysis of this compound under similar acidic conditions is also likely to be very high. The high reactivity of the acetal functional group is a key characteristic, allowing it to participate in various chemical transformations.
Catalyst Action and Deactivation Mechanisms
The catalytic processes involved in the synthesis and polymerization of this compound are crucial for controlling reaction pathways and product characteristics. Research has particularly illuminated the mechanisms of palladium-catalyzed copolymerization.
This compound can be copolymerized with ethene using a cationic α-diimine palladium chelate catalyst, which results in the formation of branched copolymers. acs.org This catalytic system is highly effective in incorporating the functionalized monomer into a polyethylene (B3416737) chain.
However, a significant challenge in this process is catalyst deactivation. The deactivation mechanism has been identified as the elimination of methanol (B129727) from the palladium complex. acs.org This elimination reaction leads to the formation of an inert η³-1-methoxyallyl palladium species. acs.org The formation of this stable allyl complex effectively removes the active catalyst from the polymerization cycle, thus halting or slowing down the reaction.
The following table summarizes the key aspects of the catalyst action and deactivation in the palladium-catalyzed copolymerization of this compound with ethene.
Table 2: Catalyst Action and Deactivation in Copolymerization
| Aspect | Description |
|---|---|
| Catalyst | Cationic α-diimine palladium chelate |
| Reaction | Copolymerization of this compound and Ethene |
| Product | Branched Copolymers |
| Deactivation Pathway | Elimination of methanol |
| Inactive Species | η³-1-methoxyallyl palladium species |
| Method to Retard Deactivation | Addition of methanol to the reaction mixture |
For the synthesis of this compound itself, various acid catalysts are employed. These include ammonium (B1175870) nitrate (B79036) and p-toluenesulfonic acid, which facilitate the reaction between acrolein and methanol. orgsyn.org
Quantum Chemical Studies of Structure-Reactivity Relationships
Quantum chemical studies provide a molecular-level understanding of the structure and reactivity of compounds like this compound. While specific computational studies focusing exclusively on this compound are not widely reported, the principles from studies on the parent molecule, acrolein, and other related compounds can be extrapolated to understand its behavior.
Quantum chemical methods, such as Density Functional Theory (DFT), are powerful tools for elucidating the relationship between a molecule's electronic structure and its chemical reactivity. nist.gov Such studies can predict geometric parameters, vibrational frequencies, and the energies of different conformations. For acrolein, extensive quantum-chemical computations have been used to determine reaction paths and analyze its conformational dynamics. orgsyn.org
For this compound, quantum chemical studies could provide valuable insights into:
The influence of the acetal group: The replacement of the aldehyde group in acrolein with a dimethyl acetal group significantly alters the electronic properties of the molecule. Quantum chemical calculations could quantify the electron-donating or -withdrawing nature of the acetal group and its effect on the adjacent vinyl group. This would be crucial in predicting its reactivity in various reactions, including electrophilic additions and polymerizations.
Reaction mechanisms: Computational modeling can map out the potential energy surfaces for reactions involving this compound. This would allow for the identification of transition states, the calculation of activation barriers, and the determination of the most likely reaction pathways. For example, in the palladium-catalyzed copolymerization, DFT could be used to model the insertion of the monomer and the mechanism of methanol elimination leading to catalyst deactivation.
While detailed computational studies on this compound are a clear area for future research, the established power of quantum chemistry in explaining structure-reactivity relationships in similar molecules underscores its potential to deepen our understanding of this important chemical compound.
Environmental and Safety Aspects in Research and Industrial Contexts
Environmental Impact Assessment of Production and Use
The environmental footprint of acrolein dimethyl acetal (B89532) is closely linked to its precursor, acrolein, and the manufacturing processes involved. Acrolein can be released into the environment through emissions from its production and use, as well as from combustion processes like vehicle exhaust and the burning of organic matter. cdc.govwho.intepa.gov As a volatile and reactive compound, acrolein is unstable in the environment; it is broken down in the atmosphere, primarily through reaction with hydroxyl radicals, with a half-life of 15-20 hours. cdc.gov
Acrolein dimethyl acetal itself is a volatile organic compound (VOC) and a flammable liquid. fishersci.comfishersci.fi Its environmental impact is largely associated with potential releases during production, storage, transport, and use. Environmental precautions dictate that it should not be released into the environment. fishersci.comcamachem.comthermofisher.com
Control of emissions during the production and handling of this compound is critical. Industrial facilities are typically equipped with emission control systems to minimize the release of volatile organic compounds (VOCs) into the atmosphere. coleparmer.com In the United States, the Environmental Protection Agency (EPA) regulates acrolein as a hazardous air pollutant. epa.gov
Key strategies for emission control include:
Contained Systems: Conducting all manipulations that could generate vapors, such as in a laboratory or industrial setting, within a properly functioning chemical fume hood, glove box, or other containment devices that exhaust directly outside. drexel.edu
Ventilation: Employing adequate general or local explosion-proof ventilation to keep airborne concentrations below acceptable levels. coleparmer.com
Vapor Recovery: Using vapor recovery systems during storage and transfer operations to capture emissions.
Combustion Control: For its precursor, acrolein, significant emissions come from incomplete combustion of fuels and organic materials. who.int Therefore, improvements in combustion engine efficiency and emission control technologies in vehicles and industrial burners contribute to reducing ambient acrolein levels.
Proper waste management for this compound and its precursor is strictly regulated to prevent environmental contamination. Acrolein is classified as an acute hazardous waste (P-listed) by the EPA under the Resource Conservation and Recovery Act (RCRA). cdc.govinchem.org This designation carries stringent requirements for its handling and disposal.
Standard disposal practices include:
Hazardous Waste Collection: All waste containing this compound or acrolein, including residual materials, rinse water from containers, and contaminated disposable materials, must be collected in sealed, compatible containers and disposed of as hazardous waste. drexel.eduyale.edu
Prohibition of Drain Disposal: Disposing of these materials down the drain is strictly forbidden. camachem.comcoleparmer.comdrexel.edu
Incineration: Landfilling and incineration at EPA-approved facilities are acceptable disposal methods, although land disposal restrictions are under consideration. inchem.org
Neutralization: For acrolein, chemical neutralization is a viable disposal method. Treatment with sodium bisulfite, for example, produces a nontoxic, water-soluble salt, detoxifying the compound. google.com
The Pollution Prevention Act (PPA) establishes a waste management hierarchy that prioritizes source reduction, followed by recycling, energy recovery, treatment, and finally, disposal as a last resort. epa.gov
Development of Sustainable Manufacturing Processes
There is a significant and growing trend in the chemical industry to develop more sustainable manufacturing processes, driven by both regulatory pressures and economic incentives. vertecbiosolvents.comieabioenergy.com This includes the production of acetals like this compound.
Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.eduepa.gov The 12 principles of green chemistry provide a framework for creating more sustainable chemical syntheses. tradebe.comsigmaaldrich.com
Table 1: Application of Green Chemistry Principles to this compound Production
| Principle | Application in Acetal Production |
|---|---|
| Prevention | Designing processes to minimize waste generation rather than treating it afterward. yale.edu |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. yale.edu |
| Less Hazardous Syntheses | Using and generating substances with little or no toxicity. The use of acrolein acetals as safer-to-handle precursors for acrolein is an example. google.comyale.edu |
| Catalysis | Employing catalytic reagents, which are used in small amounts and can be recycled, over stoichiometric reagents. tradebe.comsigmaaldrich.com The synthesis of acrolein acetals uses acid catalysts. google.com |
| Safer Solvents & Auxiliaries | Avoiding or replacing hazardous solvents. Some methods for preparing this compound do not require a solvent. tradebe.comgoogle.com |
| Use of Renewable Feedstocks | Utilizing renewable starting materials instead of depletable ones like fossil fuels. epa.govtradebe.com |
One patented method for producing this compound involves the reaction of acrolein with trimethyl orthoformate under acidic conditions without a solvent, which aligns with the principle of using safer solvents and auxiliaries. google.com The use of reusable ion-exchange resins as catalysts for generating acrolein from its acetal also represents a greener approach compared to using single-use acid catalysts. google.com
A key focus of sustainable chemistry is the shift from petrochemical feedstocks to renewable, bio-based sources. ieabioenergy.comrsc.org The traditional production of acrolein relies on the oxidation of propylene (B89431), which is derived from fossil fuels.
Significant research has been dedicated to producing acrolein from renewable resources, most notably glycerol (B35011). ntnu.no Glycerol is a major co-product of the biodiesel industry, making it an abundant and potentially cost-effective feedstock. ntnu.norsc.org The dehydration of glycerol over acidic catalysts to produce acrolein is a well-studied and promising green alternative. rsc.orgbaikowski.com
Other bio-based routes are also being explored:
Oxidative Coupling of Bio-alcohols: This process involves a two-step synthesis using bio-alcohols to produce acrolein, offering another alternative to fossil fuel-based methods. baikowski.com
Biomass-Derived Platform Chemicals: Acrolein derived from biomass can be used to synthesize other valuable chemicals, such as o-xylene, creating a sustainable production chain. researchgate.net This integration into broader biorefinery concepts is a cornerstone of the developing bio-based economy. ieabioenergy.com
The development of bio-based epichlorohydrin (B41342) from glycerol is another example of how renewable feedstocks are enabling the production of a wide range of bio-based chemicals. coatingsworld.com
Occupational Health and Safety Considerations in Laboratory Research
Handling this compound in a laboratory setting requires strict adherence to safety protocols due to its hazardous properties. It is a highly flammable liquid and vapor that can form explosive mixtures with air. fishersci.comfishersci.fi
Table 2: Key Occupational Safety Measures for Handling this compound
| Safety Measure | Procedure and Rationale |
|---|---|
| Personal Protective Equipment (PPE) | Wear safety glasses with side shields (or goggles), protective gloves, and a lab coat to prevent eye and skin contact. fishersci.fidrexel.edu |
| Ventilation | All manipulations must be performed in a chemical fume hood to avoid inhalation of vapors. drexel.edu |
| Ignition Source Control | Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof electrical equipment. fishersci.comfishersci.fi |
| Static Discharge Prevention | Ground and bond containers and receiving equipment to prevent ignition of vapors by static electricity. fishersci.comfishersci.fi |
| Storage | Store in a cool, dry, well-ventilated, flammables-designated area in a tightly closed container. fishersci.comdrexel.edu |
| Emergency Equipment | Ensure an ANSI-approved eyewash station and safety shower are immediately accessible (within 10 seconds travel time). drexel.eduyale.edu |
| Waste Disposal | Collect all waste, including contaminated lab supplies, as hazardous waste. Do not dispose of in drains. drexel.eduyale.edu |
As a peroxide-forming chemical, containers of acrolein's precursor, acrolein, should be dated upon receipt and opening. drexel.edu It is crucial for laboratory personnel to review the Safety Data Sheet (SDS) before use and for principal investigators to establish specific written experimental procedures. fishersci.comdrexel.edu In case of a fire, carbon dioxide or dry chemical extinguishers are appropriate. yale.edu
Hazard Identification and Risk Assessment
This compound is classified as a highly flammable liquid and vapor, posing significant fire and explosion risks. fishersci.comfishersci.finih.gov Its vapor can form explosive mixtures with air and may travel to a source of ignition and flash back. fishersci.finih.gov The substance is also known to potentially form unstable peroxides upon exposure to air. nih.gov
Contact with this compound can cause irritation to the skin, eyes, and respiratory tract. camachem.comeurochemsupplies.comcoleparmer.com Inhalation of high concentrations of its vapor may lead to symptoms such as headaches and dizziness. fishersci.com While comprehensive toxicological data is not available, it is considered potentially harmful if ingested or inhaled. fishersci.comcoleparmer.com It is toxic and hazardous to human health, with the potential for causing significant damage to the respiratory tract upon inhalation. camachem.com
Environmental risks are also a concern, as the compound should not be released into the environment. camachem.comcoleparmer.com It has the potential for bioaccumulation and poses hazards to aquatic life. camachem.com
A detailed breakdown of the hazards associated with this compound is provided in the table below.
| Hazard Type | Description | Citations |
| Physical Hazards | Highly flammable liquid and vapor. Vapors are heavier than air and can spread along the ground. May form explosive mixtures with air. Containers may explode when heated. | fishersci.comfishersci.finih.gov |
| Health Hazards | Causes skin, eye, and respiratory tract irritation. Harmful if swallowed or inhaled. Inhalation of high vapor concentrations can cause dizziness and headaches. | camachem.comeurochemsupplies.comcoleparmer.comwindows.net |
| Environmental Hazards | Should not be released into the environment. Potential for bio-accumulation. | camachem.com |
Safe Handling and Storage Protocols
Given the identified hazards, strict adherence to safe handling and storage protocols is imperative to minimize risks.
When handling this compound, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. drexel.edu The use of explosion-proof equipment and non-sparking tools is mandatory to prevent ignition of the flammable vapors. fishersci.comfishersci.ficoleparmer.com To prevent the buildup of static electricity, all metal parts of the equipment must be grounded and bonded. fishersci.comuark.edu
Personal protective equipment (PPE) is essential to prevent skin and eye contact. This includes safety glasses with side shields or goggles, chemical-resistant gloves (such as nitrile rubber), and a lab coat. fishersci.fieurochemsupplies.comsigmaaldrich.com
For storage, this compound should be kept in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids. fishersci.ficamachem.comcoleparmer.com It must be stored away from heat, sparks, open flames, and other sources of ignition. fishersci.ficoleparmer.com The compound is incompatible with strong oxidizing agents, and therefore, should be stored separately from such materials. fishersci.com
In the event of a spill, all sources of ignition should be removed, and the spill should be absorbed with an inert material like vermiculite (B1170534) or sand and placed in a suitable container for disposal. coleparmer.com
A summary of the recommended safe handling and storage practices is provided in the table below.
| Protocol | Description | Citations |
| Handling | Work in a well-ventilated area. Use explosion-proof equipment and non-sparking tools. Ground and bond all equipment. Wear appropriate personal protective equipment (goggles, gloves, lab coat). | fishersci.comfishersci.fieurochemsupplies.comcoleparmer.comdrexel.edu |
| Storage | Store in a cool, dry, well-ventilated area away from ignition sources. Keep container tightly closed. Store in a designated flammables area. Keep away from incompatible materials such as strong oxidizing agents. | fishersci.ficamachem.comcoleparmer.com |
| Spill Response | Remove all ignition sources. Absorb spill with inert material. Use spark-proof tools for cleanup. | coleparmer.com |
Analytical Methodologies for Acrolein Dimethyl Acetal Research
Spectroscopic Characterization Techniques
Spectroscopy is an indispensable tool for the elucidation of the molecular structure of acrolein dimethyl acetal (B89532) and for the identification of its characteristic functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous structural determination of acrolein dimethyl acetal. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule. nist.govepa.gov
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons present in the molecule. The vinyl protons (H₂C=CH-) give rise to complex multiplets in the downfield region, typically between 5 and 6 ppm, due to geminal and vicinal couplings. The methine proton (-CH(OCH₃)₂) appears as a multiplet, its chemical shift influenced by the adjacent vinyl group and the two methoxy (B1213986) groups. The protons of the two equivalent methoxy groups (-OCH₃) produce a sharp singlet in the upfield region, usually around 3.3 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique electronic environment. chemicalbook.com The vinyl carbons (H₂C =C H-) resonate in the downfield region characteristic of sp²-hybridized carbons. The acetal carbon (C H(OCH₃)₂) appears at a chemical shift value typical for a carbon atom single-bonded to two oxygen atoms. The carbon atoms of the methoxy groups (-OC H₃) give a single resonance in the upfield region.
A representative summary of typical ¹H and ¹³C NMR chemical shifts for this compound is presented in the table below.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H₂C =CH- | ~5.2-5.4 | ~117 |
| H₂C=C H- | ~5.8-6.0 | ~135 |
| -C H(OCH₃)₂ | ~4.8 | ~102 |
| -OCH₃ | ~3.3 | ~53 |
Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.
Infrared and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are valuable techniques for identifying the functional groups present in this compound. epa.govepa.gov
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A prominent C=C stretching vibration is observed in the region of 1630-1680 cm⁻¹. The C-O-C stretching vibrations of the acetal group typically appear as strong bands in the fingerprint region, between 1000 and 1200 cm⁻¹. The =C-H and C-H stretching vibrations are also visible at their expected frequencies, above and below 3000 cm⁻¹, respectively.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. epa.gov The C=C double bond in this compound, being a non-polar bond, often gives a strong and sharp signal in the Raman spectrum, which can be more intense than in the IR spectrum. This makes Raman spectroscopy particularly useful for confirming the presence of the vinyl group.
Chromatographic Separation and Quantification
Chromatographic methods are essential for determining the purity of this compound and for monitoring its formation or consumption in chemical reactions.
Gas Chromatography (GC) for Purity and Reaction Monitoring
Gas chromatography (GC) is a widely used technique for the analysis of volatile compounds like this compound. cookechem.com It is routinely employed to assess the purity of the compound, with commercial suppliers often specifying a purity of >97.0% as determined by GC. cookechem.com In a typical GC analysis, a small amount of the sample is injected into a heated port, where it is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the components of the sample between the mobile and stationary phases. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification. The area under the peak in the chromatogram is proportional to the amount of the compound present, allowing for quantitative analysis. GC is also an invaluable tool for monitoring the progress of reactions involving this compound, enabling researchers to track the consumption of reactants and the formation of products over time.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the identification power of mass spectrometry. nist.govnih.gov As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. nist.gov The fragmentation pattern of this compound in the mass spectrometer provides definitive structural information, allowing for its unambiguous identification even in complex mixtures. nih.gov For instance, characteristic fragments would arise from the loss of a methoxy group or cleavage of the carbon-carbon bonds. GC-MS is also used for the sensitive quantification of acrolein and its derivatives in various matrices, including environmental and biological samples. epa.govresearchgate.netresearchgate.netnih.gov
The National Institute of Standards and Technology (NIST) provides reference mass spectral data for this compound, which can be used for library matching and confirmation of its identity. nist.gov
Advanced Hyphenated Techniques for Complex Mixture Analysis
While GC-MS is a robust technique, the analysis of acrolein and its derivatives in highly complex matrices, such as environmental water or biological fluids, can benefit from even more advanced hyphenated techniques.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a prime example of such a technique. nih.govnih.gov Although direct LC-MS/MS methods for this compound are not extensively reported, the methodology has been successfully applied to the sensitive detection of its parent compound, acrolein, in challenging samples. nih.gov This technique involves the separation of analytes by liquid chromatography, followed by their ionization and analysis in a tandem mass spectrometer. The use of two mass analyzers (MS/MS) allows for highly selective and sensitive detection through techniques like selected reaction monitoring (SRM). This approach minimizes interferences from the sample matrix, enabling the quantification of trace levels of the target analyte. The principles of LC-MS/MS are directly applicable to the analysis of this compound, particularly in scenarios requiring high sensitivity and specificity.
Other hyphenated techniques, such as liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR), also hold potential for the analysis of complex mixtures containing this compound, providing both separation and detailed structural information in a single experiment. nih.gov
Emerging Research Directions and Future Perspectives
Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The development of advanced catalysts is crucial for improving the synthesis of acrolein dimethyl acetal (B89532) and for expanding its utility in subsequent transformations. Research is moving beyond traditional homogeneous acid catalysts towards more robust, selective, and reusable heterogeneous systems.
Solid acid catalysts are at the forefront of this evolution. For instance, acidic cation-exchange resins, such as Amberlyst-15, have demonstrated high activity in acetalization reactions. mdpi.com A significant area of investigation involves the synthesis of pyridine (B92270) and 3-picoline through the gas-phase condensation of acrolein acetals with ammonia (B1221849). In this context, ZnO/HZSM-5 catalysts have proven to be highly promising. researchgate.net Research has focused on optimizing these catalysts by modifying their pore structure and acidity to enhance the yield of desired products and improve catalyst stability and regenerability. researchgate.netresearchgate.net
Furthermore, research into the controlled deprotection of the acetal is leading to novel catalytic applications. Non-silica acidic catalytic surfaces, such as Nafion resins, are being explored for the rapid and efficient hydrolysis of acrolein acetals to regenerate acrolein in situ under near-neutral pH conditions. google.com This allows for the safe handling of the stable acetal precursor and the generation of the highly reactive aldehyde only when needed for a subsequent reaction.
| Catalyst System | Application | Key Research Finding |
| ZnO/HZSM-5 | Synthesis of pyridine and 3-picoline | Catalyst's pore structure and acidity are critical for yield and stability; can be regenerated. researchgate.netresearchgate.net |
| Cationic α-diimine palladium chelate | Copolymerization with ethene | Catalyst deactivation via methanol (B129727) elimination can be suppressed by adding methanol, boosting productivity. acs.org |
| Acidic Cation-Exchange Resins (e.g., Amberlyst-15) | Acetalization reactions | Offer high catalytic activity as a heterogeneous, reusable acid source. mdpi.com |
| Nafion Resin (Perfluorosulfonic acid) | Controlled hydrolysis (deacetalization) | Enables rapid release of acrolein from the stable acetal under mild conditions. google.com |
Exploration of New Chemical Transformations
The unique structure of acrolein dimethyl acetal, featuring both a vinyl group and a protected aldehyde, makes it a versatile building block for a wide range of chemical transformations. Current research is focused on leveraging this dual functionality to construct complex molecular architectures.
One of the most valuable applications is in cross-metathesis reactions. For example, this compound reacts with octen-3-ol in the presence of a Grubbs catalyst to synthesize 4-hydroxy-2E-nonenal and its dimethyl acetal, demonstrating a facile, one-step route to important lipid peroxidation products. sigmaaldrich.com
The compound is also proving indispensable in the total synthesis of complex natural products. Its role as a three-carbon building block was highlighted in the total synthesis of (-)-laulimalide, a potent microtubule-stabilizing agent. yakhak.org The ability to introduce the C1-C3 segment of the molecule in a protected form, which can be unmasked later in the synthesis, is a significant strategic advantage. hsfchem.com
Furthermore, its utility in synthesizing heterocyclic compounds is a major area of development. As mentioned, its reaction with ammonia over specialized catalysts provides a novel pathway to pyridines, which are core structures in many pharmaceutical and agrochemical compounds. researchgate.netresearchgate.net The acetal's stability allows for reaction conditions that would be incompatible with unprotected acrolein, thereby opening up new synthetic routes.
Development of Advanced Materials Based on this compound
The ability of this compound to participate in polymerization reactions is being exploited to create novel materials with tailored properties. Its use as a monomer or a precursor to functional groups in polymers is a growing field of research. hsfchem.com
A key development is the copolymerization of this compound with commodity olefins like ethene. smolecule.com Using palladium catalysts, researchers can produce branched copolymers. acs.org The acetal groups incorporated into the polymer backbone can be subsequently hydrolyzed to reveal aldehyde functionalities. These aldehyde groups can then be used for further cross-linking or for grafting other molecules onto the polymer, creating functional materials for applications such as coatings, adhesives, or resins. jacvochemicals.comgoogle.com
A U.S. patent describes the creation of linear addition polymers from acrolein acetals and interpolymers with monomers like vinyl acetate (B1210297). google.com A significant feature of these materials is that the acetal groups remain intact during polymerization. Subsequent saponification of the vinyl acetate units can yield water-soluble polymers that still contain the masked aldehyde groups, which can be unmasked later if desired. google.com This approach allows for the design of "smart" polymers that can change their properties in response to an acidic trigger.
The compound also serves as a modifier for existing polymers, such as polystyrene and alkyd resins, and as a plasticizer for materials like nitrocellulose. camachem.comjacvochemicals.com
| Material Type | Synthetic Method | Potential Application |
| Branched Copolymers | Cationic α-diimine palladium chelate catalyzed copolymerization with ethene. smolecule.comacs.org | Functional materials, coatings, surgical adhesives. jacvochemicals.com |
| Linear Addition Polymers | Polymerization of the vinyl group. google.com | Polymers with latent aldehyde functionality for cross-linking or modification. |
| Interpolymers | Copolymerization with monomers like vinyl acetate. google.com | Smart polymers, water-soluble functional materials. |
| Modified Resins | Incorporation into polystyrene and alkyd resins. camachem.comjacvochemicals.com | Enhanced properties for coatings and plastics. |
Integration with Flow Chemistry and Automated Synthesis
The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, consistency, and scalability. The synthesis and application of this compound are well-suited to this modern approach.
Industrial production of the acetal is often carried out using a continuous flow process where acrolein and methanol are fed into a reactor containing an acid catalyst. google.com This method allows for better temperature control and continuous removal of water, driving the reaction to completion and improving yield and purity.
Recent research has extended the use of flow chemistry to more complex transformations. The synthesis of 3-picoline from acrolein diethyl acetal and ammonia has been successfully demonstrated in a fixed-bed reactor, a classic continuous flow setup. researchgate.netresearchgate.net This approach not only solves the problem of polymerization often encountered in batch processes but also facilitates catalyst handling and regeneration, making the process more efficient and economical.
While specific literature on fully automated synthesis platforms dedicated to this compound is still emerging, its use in established flow processes makes it a prime candidate for integration into automated systems. Such systems, which combine flow reactors with in-line purification and analysis, could enable the rapid, on-demand synthesis of a library of derivatives for pharmaceutical screening or materials development.
Computational Chemistry in Predictive Research and Design
Computational chemistry is becoming an indispensable tool for accelerating chemical research and development. By modeling reaction mechanisms and predicting molecular properties, it can guide experimental work, saving time and resources. For this compound, computational methods are poised to play a significant role in several areas.
Databases already exist that provide key computed properties for this compound, such as its standard Gibbs free energy of formation and enthalpy of formation, calculated using methods like the Joback model. chemeo.com These data are fundamental for thermodynamic analysis of potential reactions.
Future research will likely involve the use of more advanced computational techniques, such as Density Functional Theory (DFT), to:
Elucidate Reaction Mechanisms: Modeling the reaction pathways for transformations like the ZnO/HZSM-5 catalyzed synthesis of pyridines could reveal the precise role of the catalyst surface and identify rate-limiting steps.
Design Novel Catalysts: Computational screening could help identify new catalyst compositions with enhanced activity or selectivity for the synthesis or functionalization of this compound.
Predict Polymer Properties: Molecular dynamics simulations could be used to predict the physical properties (e.g., glass transition temperature, mechanical strength) of new polymers derived from this compound, guiding the design of advanced materials.
By providing a deeper understanding of the molecule's reactivity and interactions, computational chemistry will undoubtedly accelerate the discovery and optimization of new applications for this versatile chemical.
Q & A
Q. What are the standard synthetic routes for preparing acrolein dimethyl acetal (ADMA) in laboratory settings?
ADMA is commonly synthesized via acid-catalyzed acetalization of acrolein with methanol . However, alternative methods include:
- Cross-metathesis reactions : ADMA reacts with octen-3-ol using a Grubbs catalyst to synthesize 4-hydroxy-2E-nonenal derivatives .
- Oxidative alkoxylation : In methanol, ADMA forms as an intermediate during the oxidation of acrolein, acting as a "buffer" compound to stabilize reactive intermediates .
Key considerations: Monitor reaction equilibrium (e.g., acrolein/methanol ratio) to avoid side products like acrolein methyl acetal.
Q. How can researchers characterize ADMA and its derivatives using analytical techniques?
- GC-MS : Use a polar capillary column (e.g., DB-WAX) to resolve ADMA (major ion m/z 71) from degradation products like 3-methoxypropanol (m/z 60) .
- NMR : Look for characteristic signals (e.g., δ 3.23 ppm for methoxy groups in H NMR) and δ 102–110 ppm for acetal carbons in C NMR .
- Density and boiling point : Confirm purity via physical properties (density: 0.862–0.887 g/mL at 25°C; boiling point: 89–90°C at atmospheric pressure) .
Q. What safety protocols are critical when handling ADMA in the lab?
- Storage : Stabilize ADMA in methanol to prevent dimerization or degradation .
- Exposure control : Use fume hoods and PPE (gloves, goggles) due to ADMA’s volatility and potential irritancy. Refer to Safety Data Sheets (SDS) for CAS 6044-68-4 .
Advanced Research Questions
Q. How does the choice of catalyst influence ADMA’s reactivity in copolymerization with ethene?
- Palladium-based catalysts : Cationic α-diimine Pd catalysts enable ADMA/ethene copolymerization to form branched copolymers. However, catalyst deactivation occurs via methanol elimination, forming inert η-1-methoxyallyl Pd species .
- Phosphine ligands : Tri-o-tolylphosphine enhances yields in Heck arylation reactions compared to triphenylphosphine, as demonstrated in aryl halide coupling with ADMA .
Optimization tip: Use excess alcohol to retard deactivation pathways .
Q. What mechanistic insights explain contradictory product distributions in ADMA-mediated reactions?
- Substituent effects : Electron-withdrawing groups (e.g., nitro in 4-nitrobromobenzene) favor ester formation (e.g., methyl 3-(4-nitrophenyl)propionate), while electron-donating groups (e.g., methoxy in 4-bromoanisole) yield mixed products (ester and acetal) due to competing pathways .
- Solvent dependence : In dioxane, ADMA forms hydrates instead of acetals, altering reaction outcomes .
Data reconciliation: Use kinetic studies (e.g., time-resolved GC-MS) to track intermediate formation.
Q. How can researchers mitigate ADMA’s instability during purification?
Q. What role does ADMA play in natural product synthesis?
ADMA serves as a key intermediate in:
- Total synthesis of (-)-laulimalide : Used in stereoselective C–C bond formation via Pd-catalyzed coupling .
- 4-Hydroxy-2E-enals : Synthesized via cross-metathesis with unsaturated alcohols, enabling access to bioactive lipid derivatives .
Methodological note: Optimize reaction stoichiometry (1:1 ADMA:octen-3-ol) to maximize yield .
Data Analysis and Reproducibility
Q. How should researchers address inconsistencies in copolymer molecular weight distributions?
Q. What strategies validate ADMA’s role as a “buffer” compound in oxidative alkoxylation?
- Isotopic labeling : Track O incorporation in ADMA during acrolein oxidation to confirm its intermediate role .
- Computational modeling : Simulate reaction pathways (e.g., DFT calculations) to identify transition states involving ADMA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
